

Application Note: Determination of Fenpyroximate Residue in Crops by HPLC-MS/MS

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Compound of Interest

Compound Name: **Fenpyroximate**

Cat. No.: **B127894**

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Introduction

Fenpyroximate is a broad-spectrum phenoxyphthalimide acaricide used to control various mites on a wide range of crops.^[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for **fenpyroximate** in agricultural commodities to ensure consumer safety. This application note provides a sensitive and reliable HPLC-MS/MS method for the quantitative analysis of **fenpyroximate** residues in various crop matrices. The described method, incorporating a QuEChERS-based sample preparation protocol, is suitable for high-throughput screening and regulatory compliance monitoring.

Experimental Workflow



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Figure 1: General workflow for the analysis of **fenpyroximate** residue in crops.

Protocols

1. Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may require optimization for specific crop matrices.

Reagents and Materials:

- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium chloride (NaCl)
- Disodium citrate sesquihydrate
- Trisodium citrate dihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - for pigmented samples
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE

Procedure:

- Homogenization: Homogenize a representative portion of the crop sample. For high water content crops, use the sample directly. For dry crops, rehydrate a 10 g subsample with an appropriate amount of water.[\[2\]](#)
- Extraction:
 - Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.

- Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at \geq 3000 rpm for 5 minutes.[\[3\]](#)
- Dispersive SPE (d-SPE) Cleanup:
 - Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18. For pigmented samples, GCB may be included.
 - Vortex for 30 seconds.
 - Centrifuge at \geq 3000 rpm for 5 minutes.[\[3\]](#)
 - The resulting supernatant is the final extract.
- Final Preparation:
 - Transfer a portion of the final extract into an autosampler vial.
 - The extract may be diluted with a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) to minimize matrix effects.[\[4\]](#)

2. HPLC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

HPLC Conditions:

Parameter	Recommended Conditions
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μ m)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol or Acetonitrile with 0.1% formic acid
Gradient	A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute fenpyroximate, followed by re-equilibration.
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	5 - 20 μ L
Column Temperature	40 °C

MS/MS Conditions:

The mass spectrometer should be operated in positive ion electrospray ionization mode (ESI+) using Multiple Reaction Monitoring (MRM).

Parameter	Recommended Values
Ionization Mode	ESI Positive
Capillary Voltage	3.0 - 4.0 kV
Source Temperature	120 - 150 °C
Desolvation Temperature	350 - 500 °C
MRM Transitions	See Table 1

Table 1: Fenpyroximate MRM Transitions

Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
422.1	366.1	135.1	16
422.2	366.2	231.0	Varies by instrument
422.294	366.137	138.000	14

Note: Collision energies should be optimized for the specific instrument being used. The most intense transition is typically used for quantification, while the second is used for confirmation. [\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Method Validation

The analytical method should be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure its performance.[\[8\]](#) Key validation parameters are summarized below.

Table 2: Method Validation Parameters and Typical Performance Data

Parameter	Typical Range/Value
Linearity (R ²)	> 0.99 over a concentration range of 0.01 to 0.5 µg/mL. [8]
Limit of Quantification (LOQ)	0.01 mg/kg for most crop matrices. [6] [8] [9]
Limit of Detection (LOD)	0.002 - 0.004 mg/kg. [4] [10]
Accuracy (Recovery)	70 - 120% at various spiking levels. [6] [8]
Precision (RSD)	≤ 20% for both repeatability and intra-laboratory reproducibility. [6] [8]

Matrix Effects:

Matrix effects should be evaluated by comparing the response of a standard in solvent to the response of a standard in a blank matrix extract.[\[4\]](#) If significant signal suppression or

enhancement is observed, the use of matrix-matched calibration standards is recommended for accurate quantification.^[9]

Data Presentation

All quantitative data should be presented in a clear and organized manner. An example of a results table is provided below.

Table 3: Example of **Fenpyroximate** Residue Analysis Results

Sample ID	Crop Matrix	Fortification Level (mg/kg)	Measured Concentration (mg/kg)	Recovery (%)	RSD (%) (n=5)
CTRL-01	Apple	Blank	< LOQ	-	-
SPK-01-L	Apple	0.01	0.0095	95	5.2
SPK-01-H	Apple	0.1	0.102	102	3.8
FIELD-01A	Apple	-	0.025	-	6.1

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the determination of **fenpyroximate** residues in a variety of crop matrices. The use of a QuEChERS-based sample preparation protocol allows for high sample throughput, while the selectivity and sensitivity of tandem mass spectrometry ensure accurate and reliable quantification at levels relevant to regulatory MRLs. Proper method validation is crucial to guarantee the quality and defensibility of the analytical data.

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